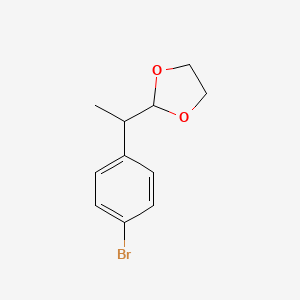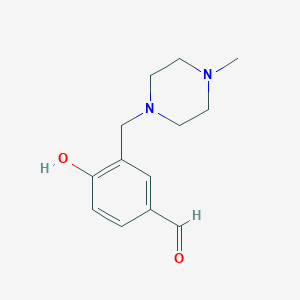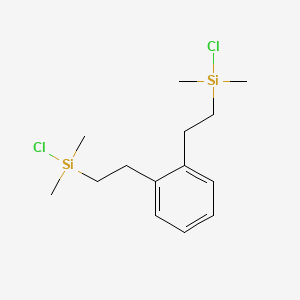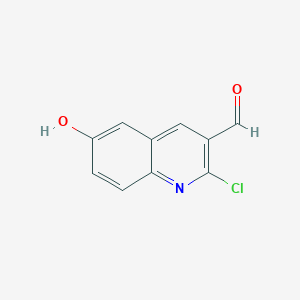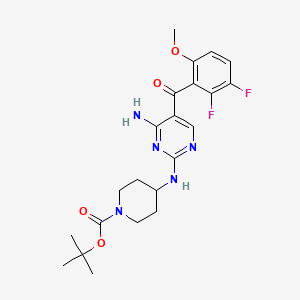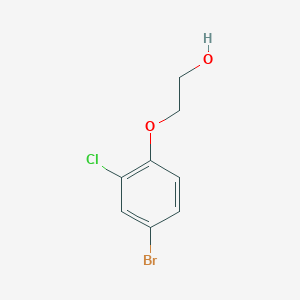
2-(4-Bromo-2-chlorophenoxy)ethan-1-ol
Overview
Description
“2-(4-Bromo-2-chlorophenoxy)ethan-1-ol” is a chemical compound with the molecular formula C8H8BrClO2 . It has a molecular weight of 251.50 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-(4-Bromo-2-chlorophenoxy)ethan-1-ol” consists of a bromine atom and a chlorine atom attached to different positions on a phenyl ring. This phenyl ring is further connected to an ethan-1-ol group through an oxygen atom .Scientific Research Applications
Environmental Presence and Degradation
Studies on chlorophenols, including compounds structurally related to "2-(4-Bromo-2-chlorophenoxy)ethan-1-ol," focus on their environmental presence, degradation, and impact. Chlorophenols are known for their moderate toxicity to mammalian and aquatic life, with potential considerable toxicity to fish upon long-term exposure. These compounds demonstrate varying persistence in the environment, largely dependent on the presence of microflora capable of biodegrading them. Their bioaccumulation potential is generally low, but they have a notable organoleptic effect on the aquatic environment (K. Krijgsheld & A. D. Gen, 1986).
Toxicological Assessments
Toxicological studies have been conducted on brominated flame retardants, including those structurally similar to "2-(4-Bromo-2-chlorophenoxy)ethan-1-ol." These studies highlight concerns regarding their occurrence in the environment and potential lethal effects on non-target organisms. The increasing application of novel brominated flame retardants has necessitated further research into their occurrence, environmental fate, and toxicity. A significant knowledge gap exists for many of these compounds, indicating the need for comprehensive environmental monitoring and optimized analytical methods (E. A. Zuiderveen, J. Slootweg, & J. de Boer, 2020).
Mechanisms of Action in Environmental Processes
Research on the mechanisms of action for compounds like "2-(4-Bromo-2-chlorophenoxy)ethan-1-ol" during environmental processes, such as their role in the formation of dioxins in Municipal Solid Waste Incineration (MSWI), is pivotal. Chlorophenols are identified as major precursors of dioxins, underscoring the importance of understanding their transformation pathways and impacts on air pollution control technologies. The correlation between chlorophenols and other dioxin precursors in MSWI emphasizes the need for detailed mechanistic studies to mitigate environmental contamination (Yaqi Peng et al., 2016).
Health Implications
The potential health effects of occupational exposure to chlorinated solvents, which are chemically related to "2-(4-Bromo-2-chlorophenoxy)ethan-1-ol," have been extensively reviewed. These studies highlight the diverse adverse health effects, including central nervous system, reproductive, liver, and kidney toxicity, and carcinogenicity. Despite their known risks, many chlorinated aliphatic solvents remain in use, underscoring the need for ongoing research into their health impacts and regulatory review (A. Ruder, 2006).
Safety and Hazards
properties
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBGEEIETIPMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Amino-phenyl)-(2-hydroxy-ethyl)-amino]-ethanol dihydrochloride](/img/structure/B3152602.png)
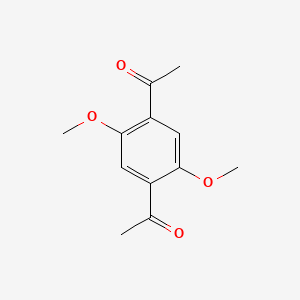
![[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methanamine](/img/structure/B3152626.png)
![tert-Butyl 7-bromo-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B3152631.png)
